molecular formula C17H18N2O3 B2965903 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946244-08-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide

Cat. No.: B2965903
CAS No.: 946244-08-2
M. Wt: 298.342
InChI Key: OKBBPZRGIXCSRD-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a propanamide moiety. The furanoyl group may influence lipophilicity, metabolic stability, and receptor binding compared to analogs with alternative substituents.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBBPZRGIXCSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is subsequently acylated with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-methanol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan ring and tetrahydroquinoline moiety are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations in Tetrahydroquinoline Derivatives

Key structural analogs include:

Compound Name Substituent at 1-Position Substituent at 7-Position Key Features
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide (Target) Furan-2-carbonyl Propanamide Moderate lipophilicity; potential GPCR modulation via furanoyl interaction.
Example 1 (from Patent) 1,3-Benzothiazol-2-yl Thiazole-4-carboxylic acid Benzothiazole may enhance aromatic stacking; higher rigidity.
Example 24 (from Patent) Adamantan-1-ylmethyl Pyridine-2-carboxylic acid Adamantane group increases steric bulk; potential blood-brain barrier penetration.
N-(4-{[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide 2-Methoxyethyl Propanamide + sulfamoylphenyl Methoxyethyl improves solubility; sulfamoyl group introduces polar interactions.

Key Observations :

  • Benzothiazole (Example 1) and thiazole-carboxylic acid groups may confer stronger π-π interactions with receptor pockets compared to furanoyl .

Pharmacological Comparisons

Opioid Receptor Interactions

Insights from analogous systems include:

  • Mu-Opioid Agonists: Compounds like DAMGO and fentanyl show high MOR affinity and intrinsic activity in [³⁵S]GTPγS binding assays . The target’s propanamide group may mimic enkephalin’s C-terminal motifs, while the furanoyl substituent could modulate efficacy.
  • Delta-Opioid Modulation : Naltrindole, a DOR antagonist, reduces morphine tolerance by disrupting MOR-DOR crosstalk . The target’s substituents might influence similar pathways, though empirical studies are needed.
Functional Efficacy and Intrinsic Activity

Data from [³⁵S]GTPγS binding assays (Table 1) highlight the impact of substituents on intrinsic activity :

Compound Intrinsic Activity (% of DAMGO) Receptor Specificity Notes
DAMGO 100% MOR Full agonist; high efficacy.
Buprenorphine ~80% MOR/KOR Partial agonist; mixed receptor profile.
Pentazocine ~40% MOR/KOR Low intrinsic activity; mixed effects.
Hypothetical Target Unknown Likely MOR/DOR Predicted partial agonist based on furanoyl steric effects.

Inference: The furanoyl group’s moderate bulk may position the target as a partial agonist, similar to buprenorphine, but with selectivity influenced by the tetrahydroquinoline scaffold .

Therapeutic Potential and Tolerability

  • Tolerance and Dependence : Delta antagonists like naltrindole mitigate morphine tolerance by blocking MOR-DOR interactions . If the target compound exhibits DOR antagonism, it could similarly delay tolerance while retaining analgesic efficacy.
  • Respiratory Depression : Tolerance to respiratory effects (unaffected by naltrindole) may depend on independent MOR adaptations . The target’s substituents could influence this dissociation.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan-2-carbonyl group with a tetrahydroquinoline moiety and an amide functional group, which are known for their diverse pharmacological properties. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Molecular Characteristics

  • Molecular Formula : C_{17}H_{18}N_{2}O_{2}
  • Molecular Weight : 286.34 g/mol
  • Structural Features :
    • Furan ring
    • Tetrahydroquinoline moiety
    • Amide linkage

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC_{17}H_{18}N_{2}O_{2}
Molecular Weight286.34 g/mol
LogP3.7922
Polar Surface Area66.406 Ų

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may start with the condensation of furan-2-carboxylic acid with tetrahydroquinoline under acidic conditions to form the intermediate compound. This intermediate is then reacted with propanamide in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Table 2: Synthesis Steps

StepReaction TypeReagents/Conditions
1CondensationFuran-2-carboxylic acid + Tetrahydroquinoline (acidic conditions)
2CouplingIntermediate + Propanamide + EDC

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, triggering various biochemical pathways that lead to its observed effects.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide group in similar compounds has been linked to anti-inflammatory activity.
  • Anticancer Potential : Preliminary studies suggest that tetrahydroquinoline derivatives may exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that tetrahydroquinoline derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anti-inflammatory Activity :
    • Research on related sulfonamide compounds indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Studies :
    • In vitro assays indicated that this compound exhibited low cytotoxicity against normal human cell lines while showing potent activity against various cancer cell lines.

Table 3: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant inhibition (MIC < 10 µM)
Anti-inflammatoryReduced cytokine levels
CytotoxicityLow toxicity in normal cells

Comparative Analysis

When comparing this compound with other similar compounds such as sulfonamides and tetrahydroquinolines, it is evident that its unique combination of structural motifs may confer distinct biological activities not observed in other derivatives.

Table 4: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity
This compoundHighLow
SulfamethoxazoleModerateModerate
GalanthamineLowHigh

Q & A

Q. Basic Analytical Techniques

  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water gradient are standard .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline backbone, furan carbonyl (δ ~7.8–8.2 ppm), and propanamide protons (δ ~1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₈N₂O₃) .

What advanced strategies are used to evaluate structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Approaches

  • Substituent Variation : Modify the furan ring (e.g., replacing with thiophene or pyridine) or the propanamide chain (e.g., alkylation or fluorination) to probe electronic and steric effects .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity) to correlate structural changes with activity .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data of related compounds .

How should researchers address contradictions in biological activity data across studies?

Q. Methodological Resolution

  • Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation or impurities .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, solvent effects) .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced Computational Methods

  • ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (e.g., Blood-Brain Barrier penetration), and metabolic stability (CYP450 interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability and residence time .

How can synthetic yields be improved for large-scale production in academic settings?

Q. Process Optimization

  • Catalysis : Replace stoichiometric bases (e.g., triethylamine) with catalytic systems like DMAP or polymer-supported reagents to reduce waste .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and improve yields by 10–15% .
  • Green Chemistry : Solvent-free conditions or water-mediated reactions enhance scalability and sustainability .

What are the key challenges in stabilizing this compound during storage?

Q. Stability Considerations

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the propanamide group .
  • Analytical Monitoring : Conduct periodic stability tests via HPLC to detect degradation products .

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